Tetrabutylammonium Perchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

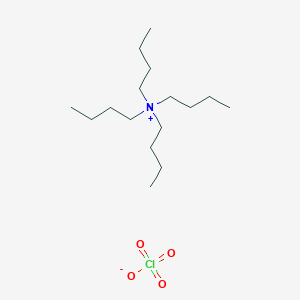

Structure

2D Structure

Properties

IUPAC Name |

tetrabutylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZDCFTQSIIOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9062065 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | Tetrabutylammonium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1923-70-2 | |

| Record name | Tetrabutylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1923-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), a quaternary ammonium (B1175870) salt widely utilized as an electrolyte in electrochemical applications and as a phase-transfer catalyst in organic synthesis. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual workflows to ensure clarity and reproducibility in the laboratory setting.

Physicochemical Properties of Tetrabutylammonium Perchlorate

This compound is a white, crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 1923-70-2 |

| Molecular Formula | C₁₆H₃₆ClNO₄ |

| Molecular Weight | 341.91 g/mol [2] |

| Melting Point | 211-215 °C |

| Appearance | White crystalline powder |

| Solubility | Soluble in acetonitrile (B52724) and ethanol (B145695); very slightly soluble in water. |

| Stability | Stable under normal conditions, but a strong oxidizer. Contact with combustible materials may cause fire.[2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a salt metathesis reaction. Two primary routes are detailed below, both of which are effective in producing high-purity TBAP.

Synthesis from Tetrabutylammonium Bromide and Perchloric Acid

This is a widely cited method that involves the reaction of an aqueous solution of tetrabutylammonium bromide with perchloric acid. The lower solubility of the perchlorate salt in water drives the reaction, leading to its precipitation.

Experimental Protocol:

-

Dissolution: In a fume hood, dissolve tetrabutylammonium bromide in a minimal amount of deionized water in a suitable reaction vessel with magnetic stirring.

-

Reaction: While stirring the solution at room temperature, slowly add a stoichiometric amount of perchloric acid drop-wise. The addition should be performed with caution due to the potential for an exothermic reaction.

-

Precipitation: Upon addition of perchloric acid, a white crystalline solid of this compound will precipitate out of the solution.

-

Isolation: Continue stirring for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with several portions of cold deionized water to remove any unreacted starting materials and byproducts.

-

Drying: The crude product should be dried in a vacuum oven at a temperature not exceeding 60 °C to remove residual water.[1] A reported yield for a similar synthesis route is approximately 95%.[2]

Synthesis from Tetrabutylammonium Hydroxide (B78521) and Perchloric Acid

An alternative method involves the neutralization of tetrabutylammonium hydroxide with perchloric acid. This acid-base reaction yields this compound and water.

Experimental Protocol:

-

Reaction: In a fume hood, place a measured amount of an aqueous solution of tetrabutylammonium hydroxide in a reaction vessel equipped with a magnetic stirrer.

-

Neutralization: Slowly add a stoichiometric amount of perchloric acid to the stirred solution. Monitor the pH of the solution to ensure complete neutralization. The reaction is exothermic and should be carried out with appropriate cooling if necessary.

-

Isolation: Once the neutralization is complete, the resulting aqueous solution of this compound can be concentrated under reduced pressure to induce crystallization.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration and wash with a small amount of cold deionized water.

-

Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 60 °C.

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound suitable for sensitive applications such as electrochemistry. Ethanol is the most commonly used solvent for this purpose.

Experimental Protocol:

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solution for extended periods.

-

Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. To maximize the yield, the flask can be subsequently placed in an ice bath to further decrease the solubility of the product.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Drying: Dry the final product in a vacuum oven at 60 °C overnight to ensure the complete removal of the solvent.[1]

Safety Precautions

This compound and its reagents require careful handling due to their hazardous properties.

-

Explosion Hazard: Perchlorates are strong oxidizing agents and can be explosive, especially when in contact with combustible materials.[1] Avoid heating the solid to high temperatures and prevent contact with reducing agents and flammable substances.

-

Toxicity: this compound is harmful if swallowed and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound and its precursors.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point in the range of 211-215 °C indicates high purity. |

| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic peaks corresponding to the tetrabutylammonium cation and the perchlorate anion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra can confirm the structure of the tetrabutylammonium cation. |

| X-ray Diffraction (XRD) | For crystalline material, XRD can be used to determine the crystal structure. The compound is known to crystallize in the triclinic space group P-1.[3] |

Visual Workflows

To further clarify the experimental procedures, the following diagrams illustrate the synthesis and purification workflows.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

Caption: Logical relationship of synthesis and purification components.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of Tetrabutylammonium (B224687) Perchlorate (B79767)

This technical guide provides a comprehensive overview of the crystal structure of tetrabutylammonium perchlorate ([N(n-C₄H₉)₄][ClO₄]), a compound utilized as a supporting electrolyte in electrochemistry and as a phase-transfer catalyst.[1][2] This document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination, making it a valuable resource for professionals in research and development.

Crystallographic Data and Structural Overview

This compound crystallizes in the triclinic space group P-1.[3][4][5] The crystal structure was determined using single-crystal X-ray diffraction.[3][5] A notable feature of its structure is the presence of twelve crystallographically independent stoichiometric units in the asymmetric unit.[3] The structure exhibits partial disorder in both the tetrabutylammonium cations and the perchlorate anions.[3]

The overall structure can be described as having columns of perchlorate anions situated within nanotubular formations of tetrabutylammonium cations, running parallel to the[6] direction.[3][4][5] Concurrently, there are columns of the remaining tetrabutylammonium cations surrounded by the remaining perchlorate anions, creating an inverse arrangement.[3][4][5]

Crystallographic Data

The unit cell parameters and other crystallographic data for this compound are summarized in the table below.

| Parameter | Value [3][4][5] |

| Formula | C₁₆H₃₆ClNO₄ |

| Molecular Weight | 341.91 g/mol [1] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 14.2706(7) Å |

| b | 20.6904(9) Å |

| c | 39.970(2) Å |

| α | 89.316(4)° |

| β | 88.638(4)° |

| γ | 87.801(4)° |

| Temperature | 100(2) K |

Molecular Geometry

The molecular dimensions of the tetrabutylammonium cation and the perchlorate anion were determined from the single-crystal X-ray diffraction data.

Tetrabutylammonium Cation ([N(n-C₄H₉)₄]⁺)

The tetrabutylammonium cations exhibit a quasi-tetrahedral geometry with varying conformations due to the flexibility of the n-butyl chains.[3]

| Parameter | Value Range [3] | Average Value [3] |

| C-C Bond Length | 1.453 - 1.557 Å | 1.512 Å |

| N-C Bond Length | 1.474 - 1.546 Å | 1.511 Å |

| C-C-C Bond Angle | 106.1 - 129.11° | 112.7° |

| C-N-C Bond Angle | 88.3 - 125.3° | 109.4° |

Perchlorate Anion ([ClO₄]⁻)

The perchlorate anions have a near-tetrahedral geometry.[3] Some of the oxygen atoms in three of the perchlorate anions are disordered over two positions.[3]

| Parameter | Value Range [3] |

| Cl-O Bond Length | 1.31(1) - 1.435(9) Å |

| O-Cl-O Bond Angle | 103.1(9) - 115.0(1)° |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two representative protocols.

Protocol 1: From Tetrabutylammonium Bromide and Perchloric Acid This method involves the reaction of tetrabutylammonium bromide with perchloric acid.

Caption: Synthesis of this compound.

-

An aqueous solution of tetrabutylammonium bromide is prepared.

-

Perchloric acid is added drop-wise to the solution.

-

A white crystalline solid of this compound precipitates.

-

The solid is collected and recrystallized from ethanol.

-

The purified product is dried in a vacuum at 60 °C overnight. Caution: Perchlorates can be explosive and should be handled with great care.

Protocol 2: Unexpected Synthesis from a Reaction Mixture Colorless, block-like crystals of this compound were also obtained from a reaction mixture intended for another purpose.[3]

-

A reaction mixture of [N(n-C₄H₉)₄]Br, 1-butyl-3-methylimidazolium perchlorate, GdCl₃, and sodium p-sulfonatocalixarene in aqueous THF (1:1) was prepared.[3]

-

The mixture was gently warmed to obtain a clear solution.[3]

-

The solution was left to evaporate slowly over several weeks at room temperature.[3]

-

This resulted in the deposition of colorless, block-like crystals of [N(n-C₄H₉)₄][ClO₄].[3]

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals are essential for X-ray diffraction studies.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 1923-70-2 [chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Physical and chemical properties of tetrabutylammonium perchlorate

An In-depth Technical Guide to Tetrabutylammonium (B224687) Perchlorate (B79767)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of tetrabutylammonium perchlorate (TBAP). It includes quantitative data, detailed experimental protocols, and visualizations to support its application in research and development.

Core Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt widely used as a supporting electrolyte in electrochemistry and as a phase-transfer catalyst in organic synthesis.[1][2] Its high solubility in organic solvents and stability make it a versatile reagent in various chemical applications.[1]

General Properties

The fundamental physical and chemical identifiers for TBAP are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₆ClNO₄ | [1][3] |

| Molecular Weight | 341.91 g/mol | [3][4] |

| CAS Number | 1923-70-2 | [1][3] |

| Appearance | White to off-white crystalline powder | [1][3][5] |

| Melting Point | 211-215 °C | [1][2][3] |

| Density | ~1.04 g/cm³ | [6] |

| Purity | ≥99% (Assay by titration) | [1] |

| Sensitivity | Hygroscopic | [3][7] |

Solubility

TBAP exhibits high solubility in polar organic solvents and is very slightly soluble in water.[2][3]

| Solvent | Solubility | Source(s) |

| Acetonitrile | 0.1 g/mL (clear, colorless solution) | [3] |

| Ethanol | Soluble | [2][3] |

| Water | Very slightly soluble | [2][3] |

Stability and Reactivity

TBAP is a stable compound under recommended storage conditions but is a strong oxidizer.[3]

-

Incompatibilities: Incompatible with strong reducing agents and combustible materials.[2][3] Contact with combustible material may cause a fire.[3][8]

-

Conditions to Avoid: Heat, sparks, flames, and contact with incompatible materials.[7][9] Do not store near combustible materials.[7]

Structural Information

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[10][11] The compound features complex structural arrangements with notable columnar formations of its constituent ions.[10][12]

| Parameter | Value | Source(s) |

| Crystal System | Triclinic | [10][11] |

| Space Group | P-1 | [10][11] |

| a | 14.2706(7) Å | [10][11] |

| b | 20.6904(9) Å | [10][11] |

| c | 39.970(2) Å | [10][11] |

| α | 89.316(4)° | [10][11] |

| β | 88.638(4)° | [10][11] |

| γ | 87.801(4)° | [10][11] |

Experimental Protocols

Purification by Recrystallization

To achieve high purity for sensitive applications like electrochemical analysis, TBAP can be purified by recrystallization.

Methodology:

-

Dissolution: Dissolve the crude this compound in a suitable solvent system such as ethanol-ethyl acetate, a diethyl ether/acetone mixture, or hot dichloromethane.[2][3]

-

Crystallization: Induce crystallization by adding a less polar solvent like n-hexane or by cooling the saturated solution.[2]

-

Isolation: Collect the resulting crystals by filtration.

-

Drying: Dry the purified crystals in a vacuum oven at room temperature over a desiccant such as phosphorus pentoxide (P₂O₅) for 24 hours to remove residual solvent and moisture.[2][3]

Caption: Workflow for the purification of TBAP via recrystallization.

Ionic Conductivity Measurement

The ionic conductivity of TBAP can be determined as a function of temperature using impedance spectroscopy.

Methodology:

-

Sample Preparation: Compact TBAP powder into dense pellets (e.g., 5 mm thickness, 5 mm diameter) at high pressure (e.g., 500 MPa). Apply electrodes (e.g., Ni powder) to the faces of the pellet.[6]

-

Measurement Setup: Place the pellet in a measurement cell under vacuum (2–4 Pa).[6]

-

Data Acquisition: Measure the impedance over a frequency range (e.g., 25 Hz to 1 MHz) using an immittance analyzer.[6]

-

Temperature Control: Perform measurements in isotherm stepwise mode, for example, from 303 K to 423 K with a 5 K step. Allow the sample to equilibrate for a set time (e.g., 15 minutes) at each temperature before measurement.[6]

-

Calculation: Determine the sample resistance (R) from the analysis of impedance plots (Z'' vs. Z'). Calculate the conductivity (σ) using the formula σ = d / (S · R), where 'd' is the pellet thickness and 'S' is the electrode area.[6]

Application in Cyclic Voltammetry (CV)

TBAP is a standard supporting electrolyte for non-aqueous electrochemistry due to its wide electrochemical window and solubility in organic solvents.[2][13]

General Protocol for CV using TBAP:

-

Electrolyte Solution Preparation: Prepare a solution of the desired concentration (typically 0.1 M) of this compound in a suitable solvent (e.g., acetonitrile, dichloromethane).[14]

-

Analyte Addition: Dissolve the electroactive species of interest (analyte) in the electrolyte solution at a known concentration (typically 1 mM).[14]

-

Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).[13][15]

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements.

-

Voltammetric Scan: Using a potentiostat, apply a potential waveform to the working electrode. Scan the potential from an initial value to a switching potential and then back. Record the resulting current.

-

Data Analysis: Analyze the resulting voltammogram to determine redox potentials (Epc, Epa), peak currents (ipc, ipa), and other electrochemical parameters.

Caption: Experimental workflow for cyclic voltammetry using TBAP.

Safety and Handling

This compound is a hazardous substance that requires careful handling.[8] It is classified as a strong oxidizer and can cause skin, eye, and respiratory irritation.[4][9][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and a dust mask.[17]

-

Handling: Avoid contact with skin and eyes. Avoid formation and inhalation of dust.[16] Keep away from heat, ignition sources, and combustible materials.[5] Use in a well-ventilated area.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from combustible materials and strong reducing agents.[3][5]

Caption: Logical relationships for the safe handling of TBAP.

Applications in Drug Development and Research

Beyond its primary use in electrochemistry, TBAP has applications relevant to the pharmaceutical field:

-

Drug Formulation: It can be used in drug formulation processes to improve the solubility and bioavailability of certain active pharmaceutical ingredients (APIs), which is crucial for effective drug delivery.[1]

-

Ionic Liquids: The compound is used in the development of ionic liquids, which serve as green chemistry solvents and advanced materials with unique properties like enhanced thermal stability.[1]

-

Phase-Transfer Catalysis: As a phase-transfer catalyst, it facilitates reactions between reagents in immiscible phases, enhancing reaction rates and yields in the synthesis of complex organic molecules.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 1923-70-2 [m.chemicalbook.com]

- 3. This compound | 1923-70-2 [chemicalbook.com]

- 4. This compound | C16H36ClNO4 | CID 74723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. mdpi.com [mdpi.com]

- 11. research.monash.edu [research.monash.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. epublications.marquette.edu [epublications.marquette.edu]

- 16. chemicalbook.com [chemicalbook.com]

- 17. 四丁基高氯酸铵 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

Molecular weight and formula of tetrabutylammonium perchlorate

An In-depth Technical Guide to Tetrabutylammonium (B224687) Perchlorate (B79767): Molecular Weight and Formula

This guide provides essential information regarding the molecular weight and chemical formula of tetrabutylammonium perchlorate, a quaternary ammonium (B1175870) salt widely used in electrochemistry and organic synthesis. The data is presented for researchers, scientists, and professionals in drug development who require precise chemical information for their work.

Chemical Identity and Properties

This compound is a white crystalline powder.[1] It is utilized as a supporting electrolyte in various electrochemical applications and as a phase-transfer catalyst in organic synthesis.

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for easy reference.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₃₆ClNO₄ | PubChem[1], ChemicalBook[2], Chem-Impex[3] |

| Linear Formula | (CH₃CH₂CH₂CH₂)₄N(ClO₄) | Sigma-Aldrich[4][5] |

| Molecular Weight | 341.9 g/mol | PubChem[1] |

| 341.91 g/mol | Sigma-Aldrich[4], ChemicalBook[2] | |

| 341.92 g/mol | Strem[6], Chem-Impex[3] | |

| CAS Number | 1923-70-2 | PubChem[1], Sigma-Aldrich[4] |

Structural Composition

This compound is an ionic compound composed of a tetrabutylammonium cation and a perchlorate anion. The logical relationship between these components, which together form the neutral salt, is illustrated in the diagram below.

References

Solubility of Tetrabutylammonium Perchlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a quaternary ammonium (B1175870) salt widely utilized in electrochemistry as a supporting electrolyte and in organic synthesis as a phase-transfer catalyst.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium perchlorate in a range of common organic solvents, presents available quantitative data, and outlines a standardized experimental protocol for solubility determination.

Qualitative Solubility Profile

This compound exhibits a wide range of solubilities depending on the nature of the organic solvent. Its solubility is primarily dictated by the polarity of the solvent.

-

High Solubility: TBAP is readily soluble in polar aprotic solvents. These solvents possess high dielectric constants and are capable of solvating both the large tetrabutylammonium cation and the perchlorate anion effectively. Examples of such solvents include:

-

Moderate Solubility: Protic solvents, such as alcohols, can also dissolve TBAP, although typically to a lesser extent than polar aprotic solvents. The energy required to disrupt the hydrogen-bonding network of the alcohol can influence the overall solubility. Examples include:

-

Low to Negligible Solubility: In nonpolar or weakly polar solvents, the solubility of the ionic salt this compound is limited. These solvents are unable to effectively solvate the ions, leading to low solubility. Examples of such solvents are:

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in the literature. However, some data is available and is summarized in the table below. It is important to note that the temperature at which these solubilities were determined is not always specified in the available literature.

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Temperature (°C) |

| Acetonitrile (B52724) | 10[1][7] | ~0.29 | Not Specified |

| Methanol | 10[8] | ~0.29 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 10[5] | ~0.29 | Not Specified |

Note: The solubility value of 0.1 g/mL found in the literature has been converted to g/100 mL. The molar solubility was calculated based on the molecular weight of this compound (341.91 g/mol ).

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for specific applications, a standardized experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[9][10]

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, Ion Chromatography, or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Place the sealed container in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established. The time required to reach equilibrium may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[9]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilute the collected sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer can be used. Detection can be achieved using a UV detector.

-

Ion Chromatography (IC): IC with a conductivity detector is a suitable method for quantifying the tetrabutylammonium cation.[11]

-

UV-Vis Spectrophotometry: If the solvent does not interfere, the concentration of the perchlorate anion can be determined spectrophotometrically after forming a colored complex.[8][12][13][14]

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of TBAP.

References

- 1. This compound | 1923-70-2 [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. 1923-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] SPECTROPHOTOMETRIC DETERMINATION OF PERCHLORATE | Semantic Scholar [semanticscholar.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. SPECTROPHOTOMETRIC DETERMINATION OF PERCHLORATE (Technical Report) | OSTI.GOV [osti.gov]

- 13. The Spectrophotometric Determination of Perchlorate Ions by Solvent Extraction with Crystal Violet | Semantic Scholar [semanticscholar.org]

- 14. Spectrophotometric Determination of Perchlorate - UNT Digital Library [digital.library.unt.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a quaternary ammonium (B1175870) salt widely utilized in electrochemistry as a supporting electrolyte due to its high solubility in organic solvents and wide electrochemical window. Beyond its electrochemical applications, understanding the thermal stability and decomposition characteristics of TBAP is of paramount importance, particularly in contexts where it may be subjected to elevated temperatures, such as in certain chemical synthesis processes, or for safety considerations in storage and handling. As an energetic material, the decomposition of TBAP can be vigorous and exothermic. This technical guide provides a comprehensive overview of the thermal behavior of tetrabutylammonium perchlorate, including quantitative thermal analysis data, detailed experimental protocols, and a proposed decomposition mechanism.

Thermal Stability and Decomposition Data

The thermal decomposition of this compound has been investigated using various thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on the material's stability, the temperature ranges of decomposition, and the associated energetic changes.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from the thermal analysis of this compound. It is important to note that values can vary depending on the experimental conditions, such as heating rate and sample purity.

| Parameter | Value | Technique | Experimental Conditions | Reference |

| Melting Point | 211-215 °C | Not Specified | Not Specified | |

| Melting Point | 244-246 °C | Not Specified | Lit. value | |

| Onset of Decomposition (Tonset) | ~350 °C | TGA | 10 °C/min, Nitrogen atmosphere | Inferred from[1] |

| Peak Decomposition Temperature (Tpeak) | Not explicitly stated in search results | DSC/DTG | - | |

| Enthalpy of Decomposition (ΔHd) | Not explicitly stated in search results | DSC | - | |

| Activation Energy (Ea) | 291.2 kJ/mol | TGA | Not Specified |

Note: The provided data is based on available search results. A comprehensive experimental study would be required to provide a more complete and definitive dataset.

Experimental Protocols

To accurately assess the thermal stability and decomposition of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are the primary techniques for such characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, identifying the onset and completion of decomposition, and to quantify the mass of volatile products.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina, platinum).

-

Instrument Setup:

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate. Common heating rates for initial screening are 10 or 20 °C/min.

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the total mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, including melting and decomposition, and to quantify the enthalpy changes (ΔH).

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Netzsch DSC 214 Polyma).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, gold-plated copper). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen or argon) is maintained at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) covering the temperature range of interest.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of these transitions are determined by integrating the area under the respective peaks.

Decomposition Pathway and Mechanism

The thermal decomposition of quaternary ammonium salts is a complex process. For this compound, the decomposition is believed to be initiated by the breakdown of the perchlorate anion, a strong oxidizing agent, at elevated temperatures. The highly reactive species generated from the perchlorate decomposition then react with the tetrabutylammonium cation.

Based on studies of related quaternary ammonium salts, a plausible decomposition pathway for this compound involves the following key steps:

-

Initiation: Thermal energy causes the perchlorate anion (ClO₄⁻) to decompose, forming highly reactive oxygen and chlorine-containing species.

-

Reaction with Cation: These reactive species attack the tetrabutylammonium cation ((C₄H₉)₄N⁺).

-

Hofmann-type Elimination and Nucleophilic Substitution: The tetrabutylammonium cation can undergo decomposition through pathways analogous to Hofmann elimination and nucleophilic substitution, leading to the formation of tributylamine, butene, and butyl-containing fragments.

-

Oxidation of Organic Fragments: The organic fragments are subsequently oxidized by the decomposition products of the perchlorate anion, leading to the formation of smaller volatile molecules such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), water, and hydrogen chloride.

The following diagram illustrates a simplified logical relationship of the proposed decomposition process.

Experimental Workflow for Decomposition Analysis

A typical experimental workflow to elucidate the decomposition pathway of this compound would involve a combination of analytical techniques.

Conclusion

The thermal stability of this compound is a critical consideration for its safe handling and application in various scientific and industrial processes. This guide has summarized the available quantitative data, provided detailed experimental protocols for its characterization, and proposed a logical decomposition pathway. The data indicates that TBAP is thermally stable up to approximately 350 °C, above which it undergoes exothermic decomposition. The primary decomposition products are expected to be a mixture of nitrogen and carbon oxides, water, hydrogen chloride, and smaller organic fragments. For researchers and professionals working with this compound, a thorough understanding of its thermal properties is essential to ensure safe laboratory and manufacturing practices. Further research, particularly utilizing techniques like Pyrolysis-GC/MS and TGA-FTIR/MS, would be invaluable in providing a more detailed and quantitative understanding of the decomposition mechanism and the full range of products formed.

References

An In-depth Technical Guide to the Safe Handling of Tetrabutylammonium Perchlorate

For researchers, scientists, and drug development professionals, the use of specialized reagents is a daily reality. Among these, tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) serves as a common supporting electrolyte in electrochemistry and is used in various organic reactions. However, its potent oxidizing properties and potential for thermal decomposition demand rigorous safety protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the safe use of tetrabutylammonium perchlorate in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance and presents several risks that must be understood and mitigated. It is a strong oxidizer and can cause or intensify fires when in contact with combustible materials.[1][2][3][4] Heating the substance may lead to an explosion.[1][2][3][4] Furthermore, it is an irritant to the skin, eyes, and respiratory tract.[1][3][5][6][7] Ingestion can be harmful, with animal studies suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[5]

Table 1: Hazard Classification

| Hazard Class | Category | GHS Hazard Statement |

| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[2][3][5] |

| Molecular Formula | C₁₆H₃₆ClNO₄ |

| Molecular Weight | 341.9 g/mol [1] |

| Melting Point | 210°C (410°F)[7] |

| Decomposition Temperature | Exceeds 300°C[8] |

| Solubility | Soluble in acetonitrile (B52724) and ethanol. Very slightly soluble in water.[9] |

| Stability | Stable under normal temperatures and pressures.[4][9] May decompose upon prolonged exposure to heat.[5] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required when handling this compound.

Caption: Required Personal Protective Equipment Workflow.

Handling Procedures

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3][5][7]

-

Avoid generating dust.[3][4] Use spark-proof tools and explosion-proof equipment.[5]

-

Ground all equipment containing the material to prevent electrostatic discharge.[7]

-

Do not smoke, eat, or drink in the handling area.[5]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Withdraw only the amount of material needed for immediate use.[5] Do not return unused material to the original container to prevent contamination.[5]

Storage Requirements

Proper storage is critical to prevent accidents.

-

Store away from heat, sparks, open flames, and other sources of ignition.[3][4][7]

-

Store separately from incompatible materials such as combustible materials, reducing agents, organic materials, strong acids, and finely powdered metals.[5][7][10][11][12]

-

Avoid physical damage to containers.[5]

Emergency Procedures

In the event of an emergency, a clear and practiced response is essential.

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[3][5][6] Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately remove all contaminated clothing.[5] Flush skin with plenty of soap and water for at least 15 minutes.[3][5][6] Seek medical attention if irritation develops or persists.[5][6] |

| Inhalation | Move the person to fresh air.[3][5][6] If breathing is difficult, provide oxygen.[3][7] If the person is not breathing, give artificial respiration.[3][6][7] Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting.[3][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3][5][6] |

Spill Response Protocol

A tiered response is necessary depending on the size of the spill.

Caption: Spill Response Decision Flowchart.

Key Spill Cleanup Steps:

-

For all spills: Eliminate all sources of ignition.[3][4][5] Do not use combustible materials like sawdust or paper towels for cleanup.[5]

-

For minor spills: After donning appropriate PPE, contain the spill with an inert absorbent material such as sand or earth.[5] Carefully sweep up the solid material and place it into a labeled container for hazardous waste disposal.[5][6]

-

For major spills: Evacuate the area immediately and move upwind.[5] Alert emergency responders and provide them with the location and nature of the hazard.[5]

Firefighting Measures

-

In case of a small fire, use flooding quantities of water.[5] Do NOT use dry chemical, CO₂, or foam extinguishers.[5]

-

For a large fire, flood the fire area with water from a protected position.[5]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6]

-

Containers of this compound may explode when heated; keep them cool with a water spray.[3][4]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.[5]

-

Dispose of waste in accordance with local, state, and federal regulations.[5][6]

-

Do not mix with other waste materials.[6]

-

Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[5]

Conclusion

This compound is a valuable reagent in research and development, but its inherent hazards necessitate a thorough understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper handling and storage procedures, and preparedness for emergency situations, researchers can significantly mitigate the risks associated with this compound. A strong safety culture, built on knowledge and vigilance, is the cornerstone of a safe and productive laboratory environment.

References

- 1. This compound | C16H36ClNO4 | CID 74723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound(1923-70-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 1923-70-2 [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. acs.org [acs.org]

Tetrabutylammonium Perchlorate: A Comprehensive Technical Guide for Researchers

CAS Number: 1923-70-2 [1][2][3][4]

This technical guide provides an in-depth overview of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), a quaternary ammonium (B1175870) salt widely utilized in scientific research and various industrial applications. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical properties, common applications, and established experimental protocols.

Core Properties and Safety Data

Tetrabutylammonium perchlorate is a white, crystalline solid at room temperature.[5] Its physicochemical properties are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Source |

| CAS Number | 1923-70-2 | [1][2][3][4] |

| Molecular Formula | C₁₆H₃₆ClNO₄ | [1][2][4] |

| Molecular Weight | 341.91 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 211-215 °C | [7][8] |

| Solubility | Soluble in acetonitrile (B52724) and ethanol; very slightly soluble in water. | [6][8] |

| Stability | Stable under normal conditions. It is a strong oxidizer, and contact with combustible material may cause a fire. | [6][7] |

Safety Information: this compound is a hazardous substance and should be handled with appropriate safety precautions.[9] It is classified as an oxidizer and can cause skin and serious eye irritation.[3][10] May cause respiratory irritation.[3]

Hazard Statements: H272 (May intensify fire; oxidizer), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P220 (Keep/Store away from clothing/combustible materials), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Applications in Research and Development

This compound serves as a crucial reagent in several fields, primarily in electrochemistry and organic synthesis.

Supporting Electrolyte in Electrochemistry

Due to its high ionic conductivity and stability across a wide electrochemical window, TBAP is extensively used as a supporting electrolyte in non-aqueous electrochemistry.[5][11] It facilitates the passage of current through the solution without interfering with the redox reactions of the analyte.[5] Common applications include cyclic voltammetry, polarography, and other electrochemical measurement techniques.[6][8]

Phase-Transfer Catalyst

In organic synthesis, TBAP functions as a phase-transfer catalyst (PTC).[5][6] It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. This enhances reaction rates and yields, making it a valuable tool in the synthesis of various organic compounds.

Experimental Protocols

Use as a Supporting Electrolyte in Cyclic Voltammetry

A typical experimental setup for cyclic voltammetry using this compound as a supporting electrolyte is outlined below. This protocol is a general guideline and may require optimization based on the specific analyte and experimental conditions.

Materials:

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference electrode)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

-

Potentiostat

-

This compound (TBAP)

-

Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

-

Analyte of interest

Procedure:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in the chosen anhydrous solvent. Ensure the solvent is of high purity to avoid interference from impurities.

-

Analyte Solution Preparation: Dissolve the analyte of interest in the 0.1 M TBAP electrolyte solution to the desired concentration (typically in the millimolar range).

-

Electrochemical Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement: Perform the cyclic voltammetry experiment by scanning the potential within the desired range. The appropriate potential window will depend on the solvent and the analyte.

-

Data Analysis: Analyze the resulting voltammogram to determine the redox potentials and other electrochemical properties of the analyte.

Purification and Removal from Reaction Mixtures

After its use as a supporting electrolyte in electrosynthesis, removing TBAP from the reaction mixture is often necessary. A common challenge is its solubility in many organic solvents. Here are some suggested methods for its removal:

-

Precipitation: Since TBAP is insoluble in diethyl ether, adding this solvent to a concentrated solution of the reaction mixture can precipitate the electrolyte.

-

Solvent Partitioning: A less conventional method involves partitioning the reaction mixture between two immiscible organic solvents. For example, partitioning between acetonitrile or methanol (B129727) (where TBAP is soluble) and a nonpolar solvent like heptane (B126788) or methylcyclohexane (B89554) (where many organic products are soluble) can effectively separate the components.[3][12]

-

Aqueous Extraction: While challenging due to its partial solubility, repeated extraction with water or brine can be employed. The efficiency of this method can be influenced by the organic solvent used and the presence of other salts.

Visualizing Experimental Workflows

To better illustrate the role of this compound in experimental setups, the following diagrams, generated using the DOT language, depict a typical electrochemical workflow and the general mechanism of phase-transfer catalysis.

References

- 1. mdpi.com [mdpi.com]

- 2. psasir.upm.edu.my [psasir.upm.edu.my]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Effect of a Physisorbed Tetrabutylammonium Cation Film on Alkaline Hydrogen Evolution Reaction on Pt Single-Crystal Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tsijournals.com [tsijournals.com]

- 11. epublications.marquette.edu [epublications.marquette.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Electrochemical Window of Tetrabutylammonium Perchlorate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a widely utilized supporting electrolyte in non-aqueous electrochemistry, prized for its high solubility in organic solvents, wide electrochemical window, and good ionic conductivity. This technical guide provides a comprehensive overview of the electrochemical window of TBAP, detailing its performance in various solvents and on different electrode materials. The information presented herein is intended to assist researchers in designing and interpreting electrochemical experiments.

Core Concepts: The Electrochemical Window

The electrochemical window, also known as the potential window, of a supporting electrolyte is the range of electrode potentials within which the electrolyte itself is not electrochemically active. In this potential range, the measured current is primarily due to the electrochemical reactions of the analyte of interest, with minimal interference from the oxidation or reduction of the solvent or the electrolyte ions. A wide electrochemical window is crucial for studying redox processes that occur at extreme positive or negative potentials. The limits of this window, the anodic and cathodic limits, are determined by the potentials at which the solvent or the electrolyte begins to oxidize or reduce, respectively, leading to a significant increase in background current.

Quantitative Data Summary

The electrochemical window of tetrabutylammonium perchlorate is significantly influenced by the choice of solvent and the working electrode material. The following table summarizes the approximate electrochemical windows for 0.1 M TBAP in various commonly used organic solvents with platinum, glassy carbon, and gold working electrodes. It is important to note that these values can be affected by the purity of the solvent and electrolyte, the presence of trace amounts of water or oxygen, and the scan rate used during the measurement.

| Solvent | Working Electrode | Anodic Limit (V) | Cathodic Limit (V) | Reference Electrode |

| Acetonitrile (ACN) | Platinum (Pt) | ~ +2.5 to +3.0 | ~ -2.7 to -2.9 | Ag/Ag+ or SCE |

| Glassy Carbon (GC) | ~ +2.3 to +2.8 | ~ -2.6 to -2.8 | Ag/Ag+ or SCE | |

| Gold (Au) | ~ +2.2 to +2.6 | ~ -2.5 to -2.7 | Ag/Ag+ or SCE | |

| Dimethylformamide (DMF) | Platinum (Pt) | ~ +1.8 to +2.2 | ~ -2.8 to -3.0 | Ag/Ag+ or SCE |

| Glassy Carbon (GC) | ~ +1.6 to +2.0[1] | ~ -2.7 to -2.9[1] | Ag/Ag+ or SCE | |

| Gold (Au) | ~ +1.5 to +1.9 | ~ -2.6 to -2.8 | Ag/Ag+ or SCE | |

| Dichloromethane (DCM) | Platinum (Pt) | ~ +1.8 to +2.1 | ~ -1.7 to -1.9 | Ag/Ag+ or SCE |

| Glassy Carbon (GC) | ~ +1.7 to +2.0 | ~ -1.8 to -2.0 | Ag/Ag+ or SCE | |

| Gold (Au) | ~ +1.6 to +1.9 | ~ -1.6 to -1.8 | Ag/Ag+ or SCE |

Experimental Protocol for Determining the Electrochemical Window

The electrochemical window of a supporting electrolyte is typically determined using cyclic voltammetry (CV). This section provides a detailed methodology for this measurement.

1. Materials and Reagents:

-

Supporting Electrolyte: High-purity this compound (TBAP), electrochemical grade, dried under vacuum before use.

-

Solvent: Anhydrous, high-purity solvent (e.g., acetonitrile, dimethylformamide, dichloromethane). It is crucial to minimize water content, as it can significantly narrow the electrochemical window.

-

Working Electrode: Platinum (Pt), Glassy Carbon (GC), or Gold (Au) disk electrode. The choice of electrode will influence the observed potential window.

-

Reference Electrode: A stable reference electrode suitable for non-aqueous solvents, such as a silver/silver ion (Ag/Ag+) electrode (e.g., Ag wire in a solution of 0.01 M AgNO₃ and 0.1 M TBAP in the chosen solvent) or a saturated calomel (B162337) electrode (SCE) with a salt bridge to prevent chloride contamination.

-

Counter (Auxiliary) Electrode: A platinum wire or gauze with a surface area significantly larger than the working electrode.

-

Electrochemical Cell: A three-electrode cell made of glass or other inert material.

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Inert Gas: High-purity nitrogen or argon for deaerating the solution.

2. Preparation of the Electrolyte Solution:

-

In a glovebox or under an inert atmosphere, dissolve the dried TBAP in the anhydrous solvent to a final concentration of 0.1 M.

-

Stir the solution until the electrolyte is completely dissolved.

3. Electrochemical Cell Setup:

-

Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). After polishing, rinse the electrode thoroughly with the pure solvent and dry it.

-

Assemble the three-electrode cell with the polished working electrode, the counter electrode, and the reference electrode.

-

Add the prepared 0.1 M TBAP electrolyte solution to the cell, ensuring that the electrodes are sufficiently immersed.

-

Deaerate the solution by bubbling with a gentle stream of high-purity inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

4. Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: Start at a potential where no electrochemical reaction is expected (e.g., the open-circuit potential or 0 V).

-

Vertex Potentials (Switching Potentials): Set a wide potential range to scan. For example, in acetonitrile, an initial scan might be from +3.0 V to -3.0 V.

-

Scan Rate: A typical scan rate for determining the electrochemical window is 50 or 100 mV/s.

-

Number of Cycles: One or two cycles are usually sufficient.

-

-

Run the cyclic voltammogram.

-

Observe the resulting plot of current versus potential. The electrochemical window is the potential range where no significant increase in current (above the background capacitive current) is observed. The anodic limit is the potential at which the current starts to increase sharply in the positive direction (oxidation of the electrolyte or solvent), and the cathodic limit is the potential where the current increases sharply in the negative direction (reduction of the electrolyte or solvent). A current density threshold (e.g., 0.1 or 0.5 mA/cm²) is often used to define these limits objectively.

5. Data Analysis and Interpretation:

-

Determine the anodic and cathodic potential limits from the voltammogram based on the defined current density threshold.

-

The difference between the anodic and cathodic limits is the electrochemical window.

-

It is good practice to perform a background scan of the pure solvent without the supporting electrolyte to distinguish between the decomposition of the solvent and the electrolyte. However, the low conductivity of pure solvents can make this challenging.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the electrochemical window of this compound.

Caption: Experimental workflow for determining the electrochemical window.

Signaling Pathways and Logical Relationships

The determination of a suitable electrochemical window is a critical decision point in the planning of any electrochemical study. The logical relationship between the properties of the analyte and the required electrochemical window is depicted below.

Caption: Logical flow for selecting electrochemical system components.

References

Methodological & Application

Application Notes and Protocols for Tetrabutylammonium Perchlorate (TBAP) as a Supporting Electrolyte

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), with the chemical formula (C₄H₉)₄NClO₄, is a quaternary ammonium (B1175870) salt widely utilized as a supporting electrolyte in non-aqueous electrochemistry.[1] Its desirable properties, including high solubility in organic solvents, a wide electrochemical window, and good ionic conductivity, make it an essential component in a variety of electrochemical studies.[1][2] These application notes provide detailed protocols and data for the effective use of TBAP in common electrochemical techniques.

Key Properties and Advantages

TBAP is favored as a supporting electrolyte for several key reasons:

-

Wide Electrochemical Window: It allows for the study of a broad range of analyte redox processes without interference from the electrolyte itself.

-

High Solubility: TBAP is soluble in many common organic solvents used in electrochemistry, such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2][3]

-

Good Ionic Conductivity: It effectively minimizes solution resistance (iR drop), ensuring accurate potential control during electrochemical measurements.[1][4]

-

Inertness: The tetrabutylammonium cation and perchlorate anion are generally electrochemically inactive within the typical potential ranges used for studying organic and organometallic compounds.[4]

Safety and Handling

Tetrabutylammonium perchlorate is a strong oxidizer and requires careful handling to prevent accidents.[3] Contact with combustible materials may lead to fire.[3]

Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from heat, sparks, and combustible materials.[2] Keep the container tightly sealed.[3]

-

Incompatibilities: Avoid contact with strong reducing agents and combustible materials.[3]

-

Disposal: Dispose of waste according to local regulations for oxidizing materials.

Quantitative Data

For ease of comparison, the following tables summarize key quantitative data for TBAP in various solvents.

Table 1: Solubility and Common Concentration of TBAP

| Solvent | Solubility | Typical Concentration |

| Acetonitrile (ACN) | 0.1 g/mL (clear, colorless solution)[3] | 0.1 M[5][6][7][8][9][10] |

| Dimethylformamide (DMF) | Soluble | 0.1 M[11] |

| Dimethyl Sulfoxide (DMSO) | Soluble[12] | 0.1 M |

| Propylene Carbonate (PC) | Soluble[13] | Not specified |

| Ethanol | Soluble[3] | Not specified |

| Water | Very slightly soluble[3] | Not applicable |

Table 2: Electrochemical Potential Windows with TBAP Supporting Electrolyte

| Solvent | Working Electrode | Reference Electrode | Anodic Limit (V) | Cathodic Limit (V) | Total Window (V) |

| Acetonitrile (ACN) | Gold (Au) | Ag/AgCl | Not specified | Not specified | ~2.7 - 3.0+[14] |

| Acetonitrile (ACN) | Platinum (Pt) | Ag/AgCl | Not specified | Not specified | Not specified |

| Dimethyl Sulfoxide (DMSO) | Platinum (Pt) | Fc⁺/Fc | +1.30 | -2.52 | 3.82[15] |

Note: Potential windows are highly dependent on the purity of the solvent and electrolyte, the working electrode material, and the scan rate. The values presented are approximate and should be determined experimentally for each specific system.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.

Objective: To determine the oxidation and reduction potentials of an analyte.

Materials:

-

Potentiostat

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire)

-

Analyte of interest

-

This compound (TBAP)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in the chosen anhydrous solvent. For example, to prepare 25 mL of 0.1 M TBAP in acetonitrile, dissolve 0.855 g of TBAP in 25 mL of anhydrous acetonitrile.[16]

-

Analyte Solution Preparation: Prepare a 1-10 mM solution of the analyte in the 0.1 M TBAP/solvent solution.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deoxygenation: Purge the analyte solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Data Analysis: Analyze the resulting voltammogram to identify the peak potentials for the oxidation and reduction processes of the analyte.

Workflow for a Typical Cyclic Voltammetry Experiment:

Caption: Workflow for a cyclic voltammetry experiment using TBAP.

Spectroelectrochemistry (SEC)

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical generation of species and their spectral properties.[11][17][18]

Objective: To obtain the absorption spectra of electrochemically generated species.

Materials:

-

Potentiostat

-

Spectrometer (UV-Vis, NIR, etc.)

-

Light source

-

Spectroelectrochemical cell (e.g., optically transparent thin-layer electrode cell)

-

Working, reference, and counter electrodes compatible with the cell

-

TBAP and anhydrous solvent

-

Analyte of interest

Procedure:

-

Solution Preparation: Prepare the analyte and electrolyte solution as described in the CV protocol. A typical concentration for the analyte is 1-5 mM.

-

Instrument Setup:

-

Assemble the spectroelectrochemical cell and connect the electrodes to the potentiostat.[19]

-

Align the light source, cell, and spectrometer to ensure the light beam passes through the working electrode.

-

-

Blank Spectrum: Record a blank spectrum of the electrolyte solution in the cell at the initial potential.

-

Spectroelectrochemical Measurement:

-

Data Analysis: Analyze the spectral changes to identify the absorption bands of the generated species.

Diagram of a Spectroelectrochemistry Experimental Setup:

Caption: A typical spectroelectrochemistry experimental setup.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the interfacial properties and charge transfer kinetics of electrochemical systems.[18][21]

Objective: To characterize the impedance of an electrochemical system.

Materials:

-

Potentiostat with EIS capability

-

Electrochemical cell and electrodes

-

TBAP and anhydrous solvent

-

Analyte or system under investigation

Procedure:

-

Solution and Cell Preparation: Prepare the electrolyte solution and assemble the cell as for a CV experiment.

-

EIS Measurement:

-

Set the DC potential (often the open-circuit potential or a potential where a specific process occurs).

-

Set the AC potential amplitude (typically a small perturbation, e.g., 5-10 mV).

-

Define the frequency range to be scanned (e.g., 100 kHz to 0.1 Hz).[22]

-

Run the EIS experiment.

-

-

Data Analysis:

-

The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[21]

-

The data is often fitted to an equivalent circuit model to extract quantitative parameters such as solution resistance, charge transfer resistance, and double-layer capacitance.[18][23]

-

Logical Flow for EIS Data Analysis:

Caption: Logical workflow for EIS data analysis.

Applications in Drug Development

In the field of drug development, electrochemical methods utilizing TBAP as a supporting electrolyte can be invaluable for:

-

Redox Behavior of Drug Candidates: Understanding the oxidation and reduction properties of a potential drug molecule can provide insights into its metabolic pathways and potential for in vivo redox cycling.

-

Drug-Target Interactions: Electrochemical techniques can be used to study the binding of a drug to its biological target, such as an enzyme or DNA.

-

Formulation Stability: The stability of a drug in a particular formulation can be assessed by monitoring changes in its electrochemical behavior over time.

-

Quantitative Analysis: Electrochemical methods can be developed for the sensitive and selective quantification of drugs in biological fluids.

By providing a stable and inert environment with high conductivity, TBAP facilitates the acquisition of reliable and reproducible electrochemical data, which is crucial for making informed decisions throughout the drug discovery and development process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1923-70-2 [chemicalbook.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. Extended electrochemical windows made accessible by room temperature ionic liquid/organic solvent electrolyte systems. | Department of Chemistry [chem.web.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]